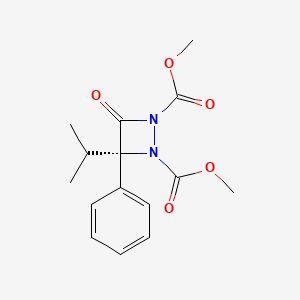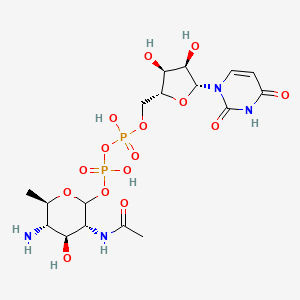
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose is a UDP-amino sugar having 2-acetamido-4-amino-2,4,6-trideoxy-D-glucose as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an this compound(1-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Glycoprotein Modification
UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose is involved in the biosynthesis of complex sugar molecules. In Campylobacter jejuni, it acts as a precursor in the N-linked glycoprotein heptasaccharide synthesis. Enzymes like PglF, PglE, and PglD modify UDP-N-acetylglucosamine (UDP-GlcNAc) to form this compound, which is further acetylated to UDP-N,N'-diacetylbacillosamine (Olivier et al., 2006).
Role in Polysaccharide Production
The synthesis of unusual sugar nucleotides like UDP-2-acetamido-4-amino-2,4,6-trideoxyhexose by extracts of Type XIV Diplococcus pneumoniae is a critical step in forming glycolipids and serologically active polysaccharides (Distler, Kaufman, & Roseman, 1966).
Enzyme Inhibition Studies
This compound acts as an inhibitor in enzymatic reactions. For example, it inhibits UDP-D-galactose: beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucose alpha-(1-->3)-D-galactopyranosyltransferase, an enzyme involved in transferring D-galactosyl residues from sugar nucleotides (Helland et al., 1995).
Structural and Mechanistic Insights
The structure and catalytic mechanism of enzymes like PglD from Campylobacter jejuni, which modify this compound, have been studied to understand the biosynthesis of unique eubacterial pathogens (Olivier & Imperiali, 2008).
Acetyltransferase Activity
Enzymes like EpsM from Bacillus subtilis 168 show acetyltransferase activity, converting this compound to its diacetylated form, which is crucial in the biosynthesis of N,N'-diacetylbacillosamine (Kaundinya et al., 2018).
Therapeutic Targeting
It is also explored as a molecular therapeutic target for diseases like type-2 diabetes. Studying its interaction mechanism with enzymes like GFAT can lead to novel therapeutic strategies (Chou, 2004).
Biosynthesis in Bacteria
The biosynthesis pathways of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, which use UDP-D-N-acetylglucosamine as a common precursor, are a significant focus area. This includes studying enzymes responsible for producing various hexose configurations (Kneidinger et al., 2003).
O-Antigen Assembly
It plays a role in the biosynthesis of O-antigen in bacteria like Escherichia coli. Enzymes like WekG, WekE, WekF, and WekD are involved in the biosynthesis of UDP-2-acetamido-4-formamido-2,4,6-trideoxy-hexose, a derivative of this compound (Jia et al., 2021).
Eigenschaften
Molekularformel |
C17H28N4O15P2 |
|---|---|
Molekulargewicht |
590.4 g/mol |
IUPAC-Name |
[(3R,4S,5S,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8-,10-,11-,12-,13+,14-,15-,16?/m1/s1 |
InChI-Schlüssel |
FUUMLYWEEZBCQR-FMASKQBNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



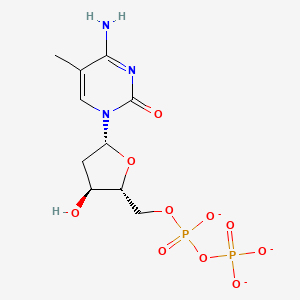
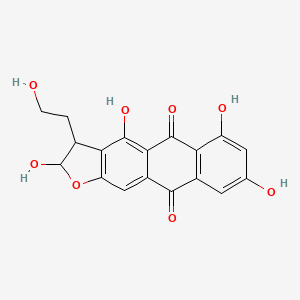


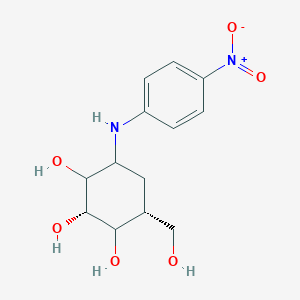

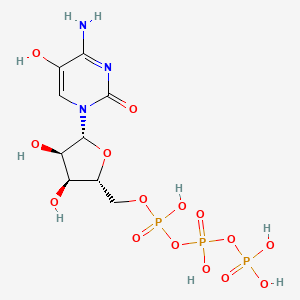
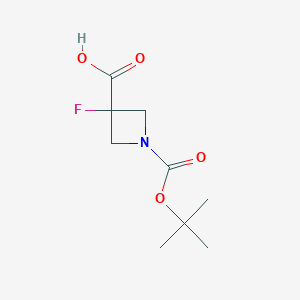
![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
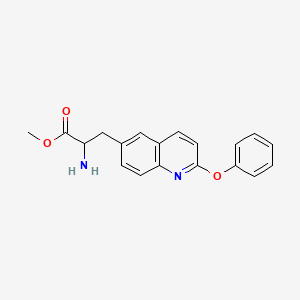
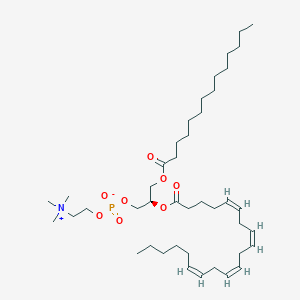
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
